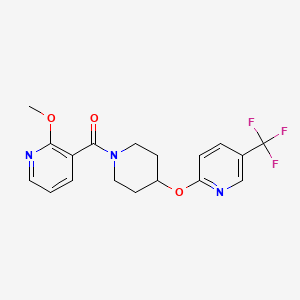

(2-Methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

The compound (2-Methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone features a methanone core bridging two key moieties:

- 2-Methoxypyridin-3-yl group: A pyridine ring substituted with a methoxy group at position 2.

- 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl group: A piperidine ring substituted at position 4 with an ether-linked pyridine bearing a trifluoromethyl group at position 5.

Its molecular formula is C₁₇H₁₉F₃N₃O₃ (MW ≈ 370.35 g/mol).

Propriétés

IUPAC Name |

(2-methoxypyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3/c1-26-16-14(3-2-8-22-16)17(25)24-9-6-13(7-10-24)27-15-5-4-12(11-23-15)18(19,20)21/h2-5,8,11,13H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZSXPVNXKYEFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis typically involves the coupling of 2-methoxypyridine with a piperidine intermediate, followed by the introduction of a trifluoromethylpyridine moiety. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in ensuring high yield and purity. Commonly used catalysts include palladium-based compounds, facilitating C-H activation or Suzuki coupling reactions. The synthetic route is generally as follows:

Preparation of 2-methoxypyridine intermediate.

Coupling with piperidine derivative.

Introduction of trifluoromethyl

Activité Biologique

The compound (2-Methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 364.35 g/mol. The structure consists of a methoxypyridine moiety linked to a piperidine ring, which is further substituted with a trifluoromethyl-pyridine group.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit antimicrobial activity. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains. The introduction of the trifluoromethyl group is known to enhance lipophilicity, potentially increasing the membrane permeability of the compound, which may contribute to its antimicrobial efficacy .

Anti-inflammatory Effects

Pyridine derivatives have also been evaluated for their anti-inflammatory properties. The compound has been studied for its ability to inhibit pro-inflammatory cytokines in vitro. In particular, it has shown promise as a selective inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in inflammation pathways. A related study demonstrated that selective PDE4 inhibitors can significantly reduce airway hyperreactivity and inflammation in animal models .

TRPV1 Receptor Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is implicated in pain perception and inflammatory responses. Compounds structurally related to our target molecule have been identified as TRPV1 antagonists, suggesting that our compound may also exhibit similar activity. In vitro assays have shown that certain pyridinylpiperazine derivatives can modulate TRPV1 activity effectively, leading to analgesic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine-based compounds. Key modifications that enhance activity include:

- Trifluoromethyl Substitution : Enhances lipophilicity and possibly increases binding affinity to target receptors.

- Piperidine Ring Modifications : Alterations in the piperidine structure can affect the overall pharmacokinetics and bioavailability.

A comparative analysis of various analogs has shown that specific substitutions can lead to significant changes in potency and selectivity towards biological targets.

Case Studies

- In Vivo Efficacy : In a study involving a murine model of asthma, a related compound exhibited significant reductions in eosinophil counts and airway hyperresponsiveness when administered orally .

- Pharmacokinetics : Studies have demonstrated favorable pharmacokinetic profiles for pyridine derivatives, with good oral bioavailability and metabolic stability, making them suitable candidates for further development .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and analogs from the provided evidence:

Key Observations:

Aromatic Ring Variations: The target compound uses a pyridine ring in place of the phenyl group in ’s analog. Pyridine’s electron-deficient nature may enhance hydrogen bonding or π-stacking in biological targets compared to phenyl .

Synthesis Complexity :

Pharmacological Implications

- Trifluoromethyl Groups: Both the target and ’s compound include a CF₃ group, known to enhance metabolic stability and binding affinity through hydrophobic interactions and electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.